3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14957660
Molecular Formula: C24H22N4O3S2
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O3S2 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22N4O3S2/c1-3-11-28-23(31)19(33-24(28)32)13-17-20(25-14-18(29)16-9-5-4-6-10-16)26-21-15(2)8-7-12-27(21)22(17)30/h3-10,12-13,18,25,29H,1,11,14H2,2H3/b19-13- |
| Standard InChI Key | DBIQQGIIDFHOAT-UYRXBGFRSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC(C4=CC=CC=C4)O |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC(C4=CC=CC=C4)O |
Introduction
The compound 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule featuring multiple functional groups, including a thiazole ring, a pyrimidine derivative, and an allyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of this compound likely involves multi-step organic synthesis techniques. Common methods may include the formation of key intermediates followed by condensation reactions. Specific synthetic pathways would need to be optimized based on available starting materials and desired yields.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(4-Aminoquinazolinyl)thiazole | Thiazole ring with amino substitution | Known for antitumor activity |
| 4-Thiazolylpyrimidinone | Pyrimidine and thiazole fused ring | Exhibits antiviral properties |
| 5-(Phenylthio)pyrimidinone | Pyrimidine with phenylthio group | Potential enzyme inhibitor |
These compounds highlight the diversity within this chemical class while underscoring the unique features of 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one, which may confer distinct biological activities not found in others.
Future Research Directions
Further research is needed to explore the full range of biological activities and therapeutic applications of 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one. Interaction studies are crucial for understanding how this compound interacts with biological systems, providing insights into its safety and efficacy for therapeutic use.
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